molecular formula C25H15FN2O4 B14077982 8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

Cat. No.: B14077982
M. Wt: 426.4 g/mol
InChI Key: VMLUGUQCUZPCES-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that features a unique combination of fluorophenyl, methylisoxazol, and benzo[h]pyrrolino[3,4-b]chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluorophenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorobenzene, methylisoxazole, and appropriate catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluorophenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl or methylisoxazol rings .

Mechanism of Action

The mechanism by which 8-(4-Fluorophenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Fluorophenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is unique due to its combination of structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H15FN2O4

Molecular Weight

426.4 g/mol

IUPAC Name

13-(4-fluorophenyl)-14-(5-methyl-1,2-oxazol-3-yl)-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione

InChI

InChI=1S/C25H15FN2O4/c1-13-12-19(27-32-13)28-21(15-6-9-16(26)10-7-15)20-22(29)18-11-8-14-4-2-3-5-17(14)23(18)31-24(20)25(28)30/h2-12,21H,1H3

InChI Key

VMLUGUQCUZPCES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC=C(C=C6)F

Origin of Product

United States

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